3-Chloro-5-iodopyrazin-2-amine
Overview
Description
3-Chloro-5-iodopyrazin-2-amine (CIPA) is a synthetic compound that has been used in scientific research for a variety of purposes. It is a versatile compound with a wide range of applications and potential uses in the laboratory. CIPA is an important reagent in the synthesis of other compounds, and it has been utilized in the development of pharmaceuticals, biotechnology, and other areas of research.
Scientific Research Applications
1. Specific Scientific Field The compound 3-Chloro-5-iodopyrazin-2-amine is used in the field of antifungal research .
1. Bioorthogonal Chemistry The compound 3-Chloro-5-iodopyrazin-2-amine could potentially be used in bioorthogonal chemistry. Bioorthogonal chemistry involves reactions that can occur inside living systems without interfering with native biochemical processes. The bioorthogonal application of polyazines, which include compounds like 3-Chloro-5-iodopyrazin-2-amine, with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .
2. Heterogeneous Catalysis Triazine and tetrazine derivatives, which include compounds like 3-Chloro-5-iodopyrazin-2-amine, have been used in heterogeneous catalysis . Heterogeneous catalysis involves the use of a catalyst in a different phase from the reactants. The high nitrogen content, chemical stability, and heteroatom effect (HAE) of these compounds make them suitable for such applications .
3. Photocatalysis These compounds have also found use in photocatalysis . Photocatalysis is a process in which light energy is used to speed up a reaction. The unique electronic properties of triazine and tetrazine derivatives make them suitable for this application .
4. Energy-Related Functions Triazine and tetrazine derivatives have been used in energy-related functions . This could potentially include applications in energy storage or conversion .
properties
IUPAC Name |
3-chloro-5-iodopyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClIN3/c5-3-4(7)8-1-2(6)9-3/h1H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGKDDCJSHJYCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858685 | |
Record name | 3-Chloro-5-iodopyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-iodopyrazin-2-amine | |
CAS RN |
1252597-70-8 | |
Record name | 3-Chloro-5-iodopyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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